N-{[(4-Fluorobenzyl)amino]carbonyl}-4-methylbenzenesulfonamide, also known as CJ-023,423, is a selective antagonist for the prostaglandin EP4 receptor. [] Prostaglandins are lipid mediators involved in various physiological processes, including inflammation and pain. [] The EP4 receptor, a subtype of prostaglandin receptors, plays a crucial role in mediating these effects. []
CJ-023,423 exerts its effects by competitively binding to the EP4 receptor, effectively blocking the binding site for its natural ligand, prostaglandin E2 (PGE2). [] This competitive inhibition prevents PGE2 from activating the EP4 receptor, thereby disrupting downstream signaling pathways involved in inflammation and pain perception. []
CJ-023,423 has shown promise in preclinical studies as a potential therapeutic agent for inflammatory pain. [] Studies have demonstrated its effectiveness in reducing hyperalgesia (increased sensitivity to pain) in animal models of acute and chronic inflammatory pain. []
Antihyperalgesic Effects: Oral administration of CJ-023,423 significantly reduced thermal hyperalgesia induced by PGE2 injection in a dose-dependent manner. [] This suggests its potential in treating inflammatory pain conditions.
Acute and Chronic Inflammatory Pain Models: CJ-023,423 showed significant efficacy in reducing mechanical hyperalgesia in the carrageenan model, an established model of acute inflammation. [] Additionally, it reversed chronic inflammatory pain responses in the complete Freund's adjuvant model. [] These findings highlight its potential for managing both acute and chronic pain.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9